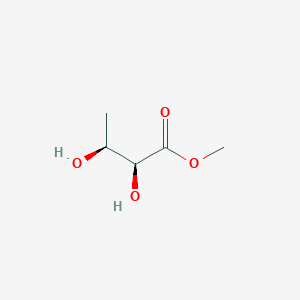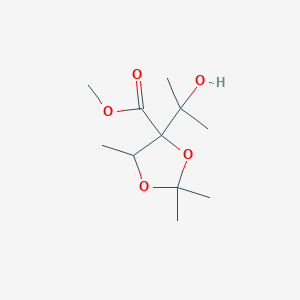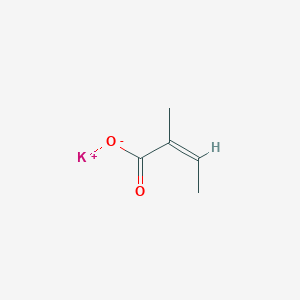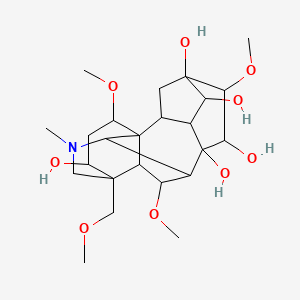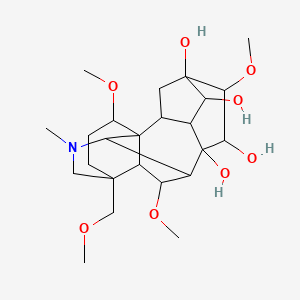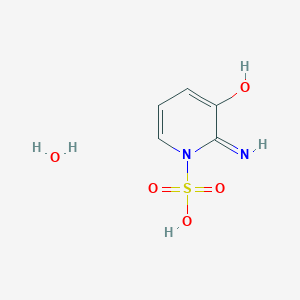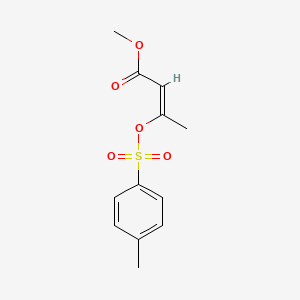
Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate involves several key steps, starting from methyl acetoacetate. A notable method includes the reaction of methyl acetoacetate with p-toluenesulfonyl chloride in the presence of LiCl and TMEDA, highlighting the process's efficiency and specificity for producing the (Z)-isomer (Ashida, Nakatsuji, & Tanabe, 2018).
Molecular Structure Analysis
X-ray analysis has played a crucial role in determining the molecular structure of derivatives of Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a closely related compound, was structurally elucidated, providing insights into its molecular configuration and the impact of substituents on its geometry (Vasin et al., 2016).
Chemical Reactions and Properties
Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate undergoes various chemical reactions, including bromination-dehydrobromination, to yield derivatives that serve as synthetic equivalents for further transformations. These reactions facilitate the production of Michael adducts through nucleophilic attack, underscoring the compound's reactivity and utility in synthesizing complex molecules (Vasin et al., 2016).
Physical Properties Analysis
The physical properties of Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate and its derivatives are essential for their application in synthesis. For instance, the solubility, melting point, and stability are critical parameters that influence their behavior in various reaction conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, play a significant role in the compound's applications. Its ability to participate in cross-coupling reactions and act as a precursor for further functionalization highlights its versatility and importance in organic synthesis (Ashida, Nakatsuji, & Tanabe, 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-Butenoate
A study by Ashida, Nakatsuji, and Tanabe (2018) discusses the use of Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate in the synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-Butenoate. This process is significant for the preparation of cross-coupling partners in organic syntheses, indicating its utility in creating complex organic compounds (Ashida, Nakatsuji, & Tanabe, 2018).
Novel 1-Pyrroline Fatty Ester Derivative Synthesis
Jie and Syed-Rahmatullah (1991) report the synthesis of a novel 1-pyrroline fatty ester derivative from Methyl isoricinoleate, which involves the reaction with toluene-p-sulphonyl chloride to produce derivatives including (Z)-methyl 9-tosyloxyoctadec-12-enoate. This study showcases the potential of related compounds in the development of new organic structures (Jie & Syed-Rahmatullah, 1991).
Synthesis of β-Lactams from Nonproteinogenic Amino Acids
Buchholz and Hoffmann (1991) explored the transformation of Methyl 2-(1-hydroxyalkyl)prop-2-enoates into N-substituted Methyl (E)-2-(aminomethyl)alk-2-enoates and N-substituted Methyl 2-(1-aminoalkyl)prop-2-enoates. This study highlights the compound's role in the synthesis of β-lactams, which are critical in pharmaceutical applications (Buchholz & Hoffmann, 1991).
Aziridination of Methyl Long-chain Alkenoates
Rauf and Ahmad (2005) discuss the aziridination of Methyl long-chain alkenoates, including derivatives of Methyl (Z)-octadec-9-enoate, using chloramine-T. This reaction leads to the formation of aziridines, indicating the compound's potential in synthesizing nitrogen-containing rings (Rauf & Ahmad, 2005).
Synthesis of Organosulfur and Organoselenium Derivatives
Jacob et al. (2014) describe the synthesis of new organochalcogenium compounds from a renewable source, using Methyl (Z)-12-[(p-toluenesulfonyl)oxy]methyl-9-octadecenoate derived from castor bean oil. This demonstrates the compound's role in green chemistry and the production of organosulfur and organoselenium derivatives (Jacob et al., 2014).
Eigenschaften
IUPAC Name |
methyl (Z)-3-(4-methylphenyl)sulfonyloxybut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3/b10-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBENOPMVGLDWSB-NTMALXAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/C(=C\C(=O)OC)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxa](/img/no-structure.png)
